N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine
Description
N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine is a hybrid molecule combining a quinoxaline-derived scaffold with the amino acid L-isoleucine. The quinoxaline core, a bicyclic aromatic system containing two nitrogen atoms, is functionalized at the 3-position with a ketone group (3-oxo) and at the 1-position with a carbonyl-linked L-isoleucine moiety. The incorporation of L-isoleucine may enhance solubility or target-specific interactions, distinguishing it from simpler quinoxaline analogs.
Properties
IUPAC Name |
(2S,3R)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-9(2)13(14(20)21)17-15(22)18-8-12(19)16-10-6-4-5-7-11(10)18/h4-7,9,13H,3,8H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAVQIWUUVVGGV-RNCFNFMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156926 | |
| Record name | L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820574-44-4 | |
| Record name | L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820574-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine generally involves the condensation of 3-oxo-3,4-dihydroquinoxaline with L-isoleucine. Key reaction conditions include the use of coupling agents like carbodiimides (e.g., DCC) and solvents such as DMF or DMSO, maintaining an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Scaling up to industrial production involves optimizing reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions can be employed. Purification usually requires chromatography techniques, including HPLC or preparative TLC.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Undergoes oxidation to form quinoxaline N-oxides.
Reduction: Can be reduced to produce various quinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions at the quinoxaline ring are common.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminium hydride.
Substitution: Various nucleophiles and electrophiles under conditions like reflux or catalysis using transition metals.
Major Products Formed from These Reactions
Oxidation produces quinoxaline N-oxides.
Reduction yields more reduced derivatives of quinoxaline.
Substitution products depend on the nucleophile/electrophile used, resulting in diverse quinoxaline analogs.
Scientific Research Applications
N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine finds applications in multiple research domains:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Acts as a probe in biochemical assays and enzyme studies.
Medicine: Explored for anti-cancer, anti-microbial, and anti-inflammatory activities.
Industry: Serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The quinoxaline ring may intercalate with DNA, inhibiting replication in cancer cells, while the L-isoleucine part may enhance cellular uptake or interaction with specific amino acid transporters.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Quinoxaline and dihydroquinoxaline derivatives are widely studied for their bioactivity. Below is a comparative analysis of N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine with structurally related compounds:
Key Findings:
Structural Nuances: The target compound’s L-isoleucine carbamate distinguishes it from analogs like Compound 52 (chloro-pentyl-quinoline) or MQOAHM (malonate ester). This amino acid moiety may improve pharmacokinetic properties, such as membrane permeability or metabolic stability . 3-Oxo vs. 4-Oxo Substitution: The 3-oxo group in the target compound contrasts with 4-oxo derivatives (e.g., Compound 52), which may alter electronic properties and binding interactions.
Synthetic Routes: The target compound likely employs carbodiimide-mediated amide coupling, analogous to methods used for MQOAHM’s malonate ester formation . Compound 52 and related quinolines rely on TLC purification and spectroscopic validation, suggesting shared characterization workflows .
4-Oxo-cinnoline-3-carboxylic acid derivatives demonstrate kinase inhibition, suggesting the target compound’s quinoxaline core could be repurposed for enzyme-targeted therapies .
Research Implications and Data Gaps
- Pharmacokinetic Studies: No data exist on the target compound’s absorption, distribution, or toxicity. Comparative studies with MQOAHM or Compound 52 could clarify the impact of the L-isoleucine moiety.
- Mechanistic Insights : Structural analogs like MQOAHM inhibit viral proteases, implying a plausible mechanism for the target compound .
- Synthetic Optimization : Evidence from J. Med. Chem. 2007 supports using chiral HPLC for enantiomeric resolution, which may apply to the target compound’s stereochemical refinement .
Biological Activity
N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a quinoxaline ring structure, which is known for its diverse biological activities. The general formula is represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₃ |
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | This compound |
Antiviral and Anticancer Properties
Research indicates that derivatives of dihydroquinoxaline compounds exhibit notable antiviral and anticancer activities. For instance, a related compound, GW420867X, has shown significant inhibitory effects against HIV-1, with an IC₅₀ value of 179 µM and an IC₉₀ of 11 µM when tested on infected cell lines . Additionally, studies on other quinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the quinoxaline core may play a crucial role in these activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
- DNA Intercalation : The quinoxaline ring can intercalate with DNA, disrupting replication processes in rapidly dividing cells.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially influencing pathways involved in inflammation and cancer progression .
Case Studies and Research Findings
A review of recent studies highlights the biological activities associated with similar compounds:
These findings indicate a promising scope for further exploration of this compound in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
